molecular formula C17H19N3O2 B2971365 1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide CAS No. 1385344-54-6

1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide

Cat. No.: B2971365
CAS No.: 1385344-54-6
M. Wt: 297.358
InChI Key: HENNGWYQJLAOCE-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide is a synthetic small molecule featuring a pyrrole-2-carboxamide core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. The structure integrates a phenyl substituent and an acrylamidoethyl side chain, which may enhance its ability to interact with biological targets. Pyrrole-2-carboxamide derivatives are increasingly investigated as modulators of key therapeutic targets. Recent studies highlight that 5-methyl-2-carboxamidepyrrole-based compounds can act as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), two enzymes critically involved in inflammation and cancer pathogenesis . Inhibiting these targets offers a strategy to reduce prostaglandin E2 (PGE2) while stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs), making such compounds promising for oncological and inflammatory disease research . Furthermore, analogous 5-phenyl-1H-pyrrole-2-carboxylic acids have been explored as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, a central pathway in cellular defense against oxidative stress . The structural features of this compound suggest it is a valuable chemical tool for researchers screening for bioactivity in areas including inflammation, cancer, and oxidative stress. It is also a versatile building block for further chemical elaboration. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-16(21)18-11-12-19-17(22)15-10-9-14(20(15)2)13-7-5-4-6-8-13/h3-10H,1,11-12H2,2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENNGWYQJLAOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)NCCNC(=O)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other notable pharmacological effects.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1385344-54-6
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrrole-based compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain pyrrole derivatives can inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Pyrrole derivatives have been noted for their ability to reduce inflammation markers and alleviate pain in preclinical models. Specifically, compounds containing the sulfonamide moiety have demonstrated anti-inflammatory and analgesic activities, which may be relevant to the biological profile of this compound .

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Pro-inflammatory Cytokines : The compound may modulate the expression of cytokines involved in inflammatory processes.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

  • Anticancer Study : A study involving a series of pyrrole derivatives demonstrated that modifications to the pyrrole ring can enhance anticancer activity against specific cancer types. The study reported significant inhibition of cell proliferation in breast cancer cell lines when treated with similar compounds .
  • Anti-inflammatory Research : In a preclinical model of arthritis, pyrrole derivatives exhibited a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Pyrrole-2-Carboxamide Derivatives

N-(4-Benzoylphenyl) Pyrrole-2-Carboxamide Derivatives

  • Structure: These compounds share the pyrrole-2-carboxamide core but feature an N-(4-benzoylphenyl) substituent instead of the target compound’s 1-methyl-5-phenyl and prop-2-enoylaminoethyl groups.
  • Activity : In Triton WR-1339-induced hyperlipidemic rats, derivatives such as compounds 3 and 5 demonstrated significant lipid-lowering effects, including reduced cholesterol and triglycerides and elevated HDL levels. This highlights the importance of the pyrrole-2-carboxamide nucleus in modulating lipid metabolism .
  • Key Difference: The absence of a prop-2-enoylaminoethyl group in these derivatives suggests that the target compound’s side chain may influence bioavailability or target specificity.

Prop-2-Enoylamino-Containing Compounds

Methyl 2-[3-(4-Hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)

  • Structure: MHPAP contains a prop-2-enoylamino group linked to a phenolic ester, contrasting with the target compound’s amide-bound prop-2-enoylaminoethyl chain.
  • Activity: MHPAP exhibited potent anti-inflammatory effects in LPS-stimulated cells (IC50 values: 0.85–1.58 µM for cytokines) and superior cell permeability compared to its non-ester analog.
  • Key Difference : The ester moiety in MHPAP versus the amide in the target compound may affect metabolic stability and target engagement.

Imidazole Derivatives

Ethyl 2-(Substituted Phenyl)-1H-Imidazole-4-yl Acetates

  • Structure : These imidazole-based compounds (e.g., chlorophenyl, bromophenyl substituents) lack the pyrrole-carboxamide core but share aromatic substituents.
  • Their structural divergence from pyrrole-carboxamides implies distinct biological targets .
  • Key Difference : The heterocyclic core (imidazole vs. pyrrole) significantly alters electronic properties and binding interactions.

Ethylamino Side Chain Analogs

TAS-103 (Indenoquinoline Derivative)

  • Structure: TAS-103 contains a dimethylaminoethyl side chain attached to an indenoquinoline core, differing from the target compound’s pyrrole-carboxamide scaffold.
  • Activity: As a dual topoisomerase inhibitor, TAS-103’s activity relies on its planar heterocyclic core and basic dimethylaminoethyl group. The target compound’s prop-2-enoylaminoethyl group, being a secondary amine, may exhibit reduced basicity but improved hydrogen-bonding capacity .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrrole-2-carboxamide 1-Methyl, 5-phenyl, N-prop-2-enoylaminoethyl Hypothesized lipid-lowering
N-(4-Benzoylphenyl) derivatives Pyrrole-2-carboxamide N-(4-Benzoylphenyl) Lipid-lowering (Triton model)
MHPAP Phenolic amide ester Prop-2-enoylamino, methyl ester Anti-inflammatory (IC50: 0.85–1.58 µM)
Imidazole derivatives Imidazole Phenyl, halogenated phenyl Enzyme inhibition (speculative)
TAS-103 Indenoquinoline Dimethylaminoethyl Topoisomerase inhibition

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